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Introduction: The Challenge of Diradical Transition
States
Diradical species, molecules with two unpaired electrons, are critical intermediates and

transition states in a vast array of chemical reactions, including pericyclic reactions, bond

homolysis, and certain catalytic cycles.[1] A transition state with significant diradical character

possesses a multiconfigurational electronic structure, meaning that a single determinant

method like standard Kohn-Sham Density Functional Theory (KS-DFT) is often inadequate for

an accurate description.[2] Traditional DFT functionals frequently suffer from "pathological

errors" in such systems, notably delocalization error and artificial spin symmetry breaking,

which can lead to qualitatively incorrect reaction barriers and mechanistic predictions.[1]

The DM21 Functional: A Potential Solution
DM21 is a machine-learned exchange-correlation functional developed by DeepMind.[3][4]

Unlike traditional functionals, it was specifically trained to handle systems with "fractional

electron character," including fractional charges and spins.[1][3] This training methodology was

designed to explicitly correct the systemic flaws of delocalization and spin symmetry-breaking.

[1] By generating an accurate dissociation limit for molecules like H₂ without breaking spin

symmetry, DM21 demonstrates a theoretical aptitude for describing the bond-stretching and

bond-breaking processes inherent to the formation of diradical transition states.[5]
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However, the practical application of DM21 comes with significant challenges, including severe

Self-Consistent Field (SCF) convergence difficulties and high computational cost.[6][7] This

note provides a detailed protocol for attempting to model diradical transition states with DM21,

along with a realistic assessment of its current limitations.

Performance and Data
While direct benchmark data for DM21 on a wide range of diradical transition states is not yet

prevalent in the literature, its performance on related problems, such as bond dissociation, is

indicative of its potential. The Bond-Breaking Benchmark (BBB) provides a relevant

assessment.

Table 1: Mean Absolute Errors (kcal/mol) on the Bond-
Breaking Benchmark (BBB)

Functional Type
Mean Absolute Error
(kcal/mol)

DM21 Machine-Learned Hybrid
< 5.0 (Reported Superiority)[3]

[5]

SCAN meta-GGA ~5-10

wB97X Range-Separated Hybrid ~5-10

B3LYP Hybrid-GGA >10

Data is synthesized from performance charts and statements in cited literature comparing

DM21 to high-performing functionals on the BBB dataset.[3][5]

Table 2: Qualitative Feature Comparison for Diradical
Modeling
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Feature DM21
Standard Hybrids
(e.g., B3LYP)

Multireference
(e.g., CASSCF)

Static Correlation
Partially captured via

FS training
Poorly described Explicitly included

Spin Contamination Designed to minimize
Often significant

(UHF/UKS)

Well-defined spin

states

Delocalization Error Significantly reduced High N/A

Computational Cost
Very High (per

iteration)[6]
Low to Moderate Extremely High

Ease of Use
Difficult

(Convergence)[6]
Routine

Requires expert

knowledge

Analytical Gradients Not available[7][8] Available Available

Decision Workflow for Using DM21
Before attempting a calculation, researchers should consider if DM21 is the appropriate tool.

The following workflow helps guide this decision.
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Start: System with potential
diradical transition state

Is the system a main-group
organic or organometallic species?

Are significant computational
resources available?

Yes

DM21 has severe convergence
issues with transition metals.

Proceed with extreme caution or
use alternative methods.

No (Transition Metal)

Have standard methods (e.g., B3LYP-D3)
provided questionable results?

Yes

Consider alternative methods:
- Broken-Symmetry DFT

- Multireference (CASSCF, NEVPT2)
- EOM-SF-CCSD

No

Proceed with DM21 Protocol
(High-risk, high-reward)

Yes No

Click to download full resolution via product page

Caption: Decision workflow for selecting DM21 for diradical modeling.

Computational Protocol for Diradical Transition
State Modeling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body-img
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed for the PySCF computational chemistry package, where DM21 is

readily available.[4][9]

Part 1: Initial Structure and Broken-Symmetry Guess
A good initial guess for both the geometry and the electronic structure is critical.

Construct an initial guess geometry for the transition state using chemical intuition, manual

building, or results from a lower-level scan.

Perform a preliminary geometry optimization and frequency calculation using a standard,

robust functional like B3LYP with an unrestricted formalism (UKS). Use the guess(mix=True)

option in PySCF to encourage spin-symmetry breaking, which can help locate an initial

diradical-like solution.

Verify the B3LYP result: Ensure the optimized structure has one imaginary frequency

corresponding to the desired reaction coordinate. Save the optimized geometry and the final

orbitals/density matrix.

Part 2: DM21 Self-Consistent Field (SCF) Calculation
DM21 is known to have severe convergence issues.[6] A multi-stage strategy is recommended.

The orbitals from the B3LYP calculation should be used as the initial guess.

Strategy A (Standard): Start with moderate level shifting and damping.

level_shift = 0.25

damp = 0.7

Set a high number of maximum SCF cycles (max_cycle = 200).[6]

Strategy B (Aggressive Damping): If Strategy A fails, increase damping and the number of

cycles.

damp = 1.0

max_cycle = 500[6]
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Strategy C (DIIS Delay): If Strategy B fails, delay the start of the DIIS (Direct Inversion in the

Iterative Subspace) procedure.

diis_start_cycle = 12 (or higher)

max_cycle = 900[6]

Non-Self-Consistent Check: If all SCF strategies fail, consider a non-self-consistent

calculation (DM21@B3LYP). This involves running a single DM21 energy evaluation on the

converged B3LYP orbitals. Studies have shown this can yield improved accuracy over self-

consistent B3LYP, though it is not a true DM21 result.[6]

Part 3: Transition State Optimization with DM21
DM21 lacks analytical gradients, so optimization must proceed with numerical differentiation,

which can be noisy.[5][8]

Optimizer Setup: Use the geometry from the successful Part 1 calculation as the starting

point.

Initial Hessian: It is highly recommended to compute the Hessian matrix at the starting

geometry using the DM21 functional to provide the optimizer with accurate initial curvature

information.

Numerical Differentiation Step: A numerical differentiation step in the range of 0.0001–0.001

Å has been found to be required for sufficiently smooth gradients.[5][8] This may need to be

adjusted in the optimizer settings.

Convergence Criteria: Begin with loose optimization criteria. Once the optimization

converges, use the resulting structure as the input for a subsequent optimization with tighter

criteria.

Execution: Run the transition state optimization using a robust algorithm like the Berny

optimizer. Be prepared for a large number of optimization cycles.

Part 4: Verification
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Frequency Calculation: Upon successful convergence of the geometry, perform a numerical

frequency calculation at the DM21 level.

Analysis: A true transition state will have exactly one imaginary frequency. Animate this

vibrational mode to confirm that it corresponds to the expected reaction coordinate. If there

are zero or multiple imaginary frequencies, the located structure is not the correct transition

state.

Workflow Visualization
The following diagram illustrates the key steps of the computational protocol.
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1. Initial TS Guess
(Geometry)

2. Broken-Symmetry Opt+Freq
(e.g., UKS-B3LYP)

- Use guess(mix=True)
- Obtain orbitals & geometry

3. DM21 SCF Calculation
(Using B3LYP orbitals)

Strategy A
(level_shift, damp)

Strategy B
(more damp)

Strategy C
(delay DIIS)

4. DM21 TS Optimization
- Use numerical gradients
- Calculate initial Hessian
- Start with loose criteria

Converged

SCF or Opt Failed:
- Re-evaluate initial guess
- Consider DM21@B3LYP
- Use alternative method

Failed

5. DM21 Numerical Frequency
Calculation

Converged

Failed

Result: Verified Diradical
Transition State

One Imaginary Freq 0 or >1 Imaginary Freq

Click to download full resolution via product page

Caption: Computational workflow for DM21 diradical transition state modeling.
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Summary and Outlook
The DM21 functional is a promising, theoretically-grounded tool for investigating reactions

involving diradical character due to its design which mitigates common DFT errors. However,

its practical application is currently hampered by severe computational challenges, including

poor SCF convergence and the lack of analytical gradients for geometry optimization. The

protocols outlined in this note provide a roadmap for expert users to attempt these demanding

calculations. As the implementation of machine-learned functionals becomes more efficient and

robust, DM21 and its successors may evolve into indispensable tools for accurately modeling

complex, open-shell chemical reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13910615#using-dm21-for-diradical-transition-state-
modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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